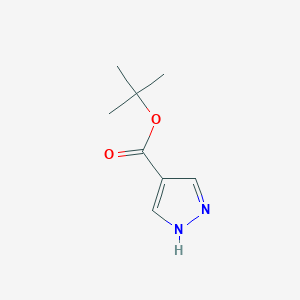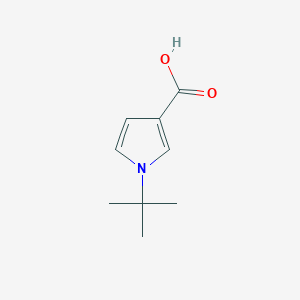
(2,3-Difluoro-4-propoxyphenyl)boronic acid
Descripción general
Descripción
“(2,3-Difluoro-4-propoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (−OH) is replaced by an alkyl or aryl group . They have unique physicochemical and electronic characteristics . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The general structure of a boronic acid, where R is a substituent . In “(2,3-Difluoro-4-propoxyphenyl)boronic acid”, the R group is a 2,3-difluoro-4-propoxyphenyl group.
Chemical Reactions Analysis
Boronic acids can act as electrophiles and be attacked by nucleophilic groups . They have been used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .
Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including (2,3-Difluoro-4-propoxyphenyl)boronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . (2,3-Difluoro-4-propoxyphenyl)boronic acid could potentially be used for this purpose.
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . Given its specific properties, (2,3-Difluoro-4-propoxyphenyl)boronic acid could be used in this context.
Separation Technologies
Boronic acids have been used for electrophoresis of glycated molecules . (2,3-Difluoro-4-propoxyphenyl)boronic acid, with its unique properties, could potentially enhance this process.
Development of Therapeutics
Boronic acids are being explored in the development of therapeutics . Given its specific properties, (2,3-Difluoro-4-propoxyphenyl)boronic acid could potentially be used in the development of new therapeutic agents.
Controlled Release of Insulin
Boronic acids have been employed in polymers for the controlled release of insulin . (2,3-Difluoro-4-propoxyphenyl)boronic acid could potentially be used in this application due to its unique properties.
Mecanismo De Acción
Target of Action
The primary target of the compound (2,3-Difluoro-4-propoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic groups .
Mode of Action
The (2,3-Difluoro-4-propoxyphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to the palladium catalyst . This is a key step in the Suzuki–Miyaura coupling reaction, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The (2,3-Difluoro-4-propoxyphenyl)boronic acid plays a crucial role in the Suzuki–Miyaura coupling pathway . This pathway is widely used in organic synthesis for the formation of carbon-carbon bonds, which are fundamental in the structure of organic compounds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including complex natural products and pharmaceuticals .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, affecting its efficacy in the Suzuki–Miyaura coupling reaction .
Result of Action
The result of the action of (2,3-Difluoro-4-propoxyphenyl)boronic acid is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a new organic compound, which can have various molecular and cellular effects depending on its structure and properties .
Direcciones Futuras
Propiedades
IUPAC Name |
(2,3-difluoro-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSUICOAENAGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678922 | |
| Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-propoxyphenyl)boronic acid | |
CAS RN |
212837-49-5 | |
| Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)


![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)







![[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B1392773.png)
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)
